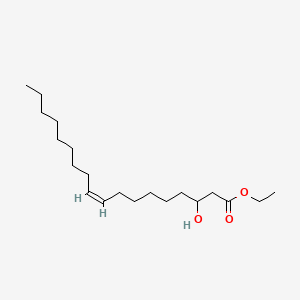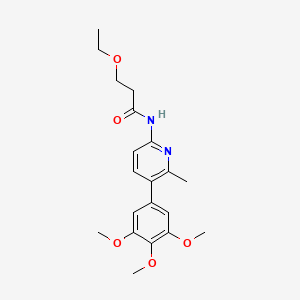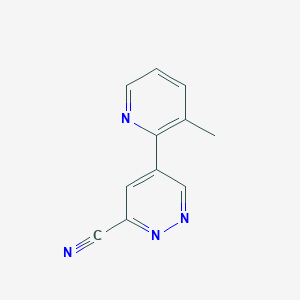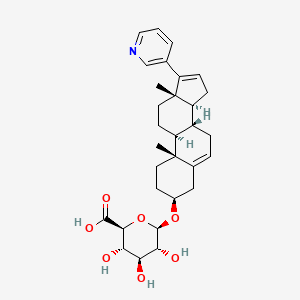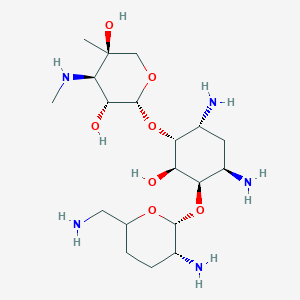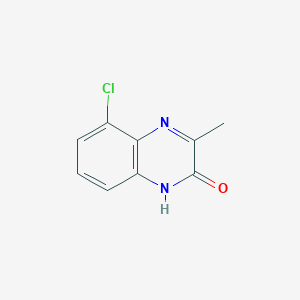
2-Formamido-N-beta-D-ribofuranosyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formamido-N-beta-D-ribofuranosyl-acetamide is a chemical compound with the molecular formula C8H14N2O6 and a molecular weight of 234.207 g/mol This compound is known for its unique molecular structure, which includes a ribofuranosyl ring and a formamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-N-beta-D-ribofuranosyl-acetamide typically involves the reaction of ribofuranosyl derivatives with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated synthesis, are employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formamido-N-beta-D-ribofuranosyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the formamido and ribofuranosyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the compound, often resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and substituted acetamides. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Wissenschaftliche Forschungsanwendungen
2-Formamido-N-beta-D-ribofuranosyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Formamido-N-beta-D-ribofuranosyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formamido-N-beta-D-ribofuranosyl-acetamide-15N,13C2: A stable isotope-labeled version of the compound used in advanced research applications.
2,3-O-isopropylidene-β-D-ribofuranosides: Compounds with similar ribofuranosyl structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a ribofuranosyl ring and a formamido group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Eigenschaften
Molekularformel |
C8H14N2O6 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-formamidoacetamide |
InChI |
InChI=1S/C8H14N2O6/c11-2-4-6(14)7(15)8(16-4)10-5(13)1-9-3-12/h3-4,6-8,11,14-15H,1-2H2,(H,9,12)(H,10,13)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
PMRRNWMQUDMTDL-XVFCMESISA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
